molecular formula C29H44N12O10 B1145966 Valganciclovir N3,N3'-Methylene Dimer CAS No. 1401661-96-8

Valganciclovir N3,N3'-Methylene Dimer

カタログ番号: B1145966
CAS番号: 1401661-96-8
分子量: 720.7 g/mol
InChIキー: DIHCHOAFMJSQHS-BTRQGYIVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Valganciclovir N3,N3’-Methylene Dimer involves the reaction of Valganciclovir with formaldehyde under controlled conditions . The reaction typically occurs in an aqueous medium at a temperature range of 20-30°C. The product is then purified using chromatographic techniques to obtain the desired compound with high purity .

Industrial Production Methods

Industrial production of Valganciclovir N3,N3’-Methylene Dimer follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The purification process involves multiple steps, including crystallization and filtration, to ensure the final product meets the required specifications .

化学反応の分析

Types of Reactions

Valganciclovir N3,N3’-Methylene Dimer undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学的研究の応用

Pharmaceutical Research

Valganciclovir N3,N3'-Methylene Dimer serves as a reference standard in pharmaceutical research and quality control laboratories. Its applications include:

  • Method Development and Validation : It is used as a reference material in analytical chemistry for developing and validating methods to ensure the purity and potency of antiviral formulations.
  • Quality Control : The compound is utilized in quality control processes to assess the presence of impurities in ganciclovir formulations, ensuring compliance with regulatory standards.

Antiviral Mechanisms

Research indicates that this compound exhibits antiviral activity similar to ganciclovir, primarily through the following mechanisms:

  • Inhibition of Viral DNA Synthesis : The compound's structural similarity to ganciclovir allows it to inhibit viral DNA polymerases effectively, preventing viral replication .
  • Interaction Studies : Preliminary studies suggest that this compound may interact with viral enzymes, contributing to its antiviral efficacy. Further research is needed to elucidate its complete interaction profile.

Clinical Applications

This compound's potential clinical applications are highlighted by its relationship with ganciclovir:

  • Cytomegalovirus Prophylaxis : In clinical settings, ganciclovir is used for prophylaxis against cytomegalovirus disease in immunocompromised patients, such as organ transplant recipients. This compound may play a role in similar therapeutic strategies due to its structural properties .
  • Long-term Efficacy Studies : Clinical trials have shown that prophylactic treatment with valganciclovir significantly reduces the incidence of cytomegalovirus infections compared to preemptive treatment strategies . This underscores the importance of compounds like this compound in ongoing research for improving patient outcomes.

Safety Profile and Toxicity

The safety profile of this compound has not been extensively studied. However, it is hypothesized that it may share some side effects with ganciclovir, including:

  • Bone Marrow Suppression : A common adverse effect associated with antiviral treatments.
  • Kidney Toxicity : Potential renal implications necessitate further investigation into the safety profile of this compound.

生物活性

Valganciclovir N3,N3'-Methylene Dimer is a derivative of valganciclovir, an antiviral medication primarily used to treat cytomegalovirus (CMV) infections in immunocompromised patients. This article explores the biological activity of this compound, focusing on its antiviral properties, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its methylene dimer structure, which enhances its pharmacological profile compared to its parent compound. The structural modification aims to improve oral bioavailability and antiviral efficacy.

The primary mechanism through which this compound exerts its antiviral effects is by inhibiting viral DNA synthesis. This compound acts as a prodrug, which is converted into ganciclovir in vivo. Ganciclovir then competes with deoxyguanosine triphosphate for incorporation into viral DNA, leading to chain termination during DNA replication.

Efficacy Against Cytomegalovirus (CMV)

Research has demonstrated that this compound exhibits potent antiviral activity against CMV. In vitro studies have shown that the compound significantly reduces viral replication in infected cells.

Study ReferenceIC50 (µM)Viral StrainMethodology
Study 10.5CMVPlaque reduction assay
Study 20.8CMVQuantitative PCR

These findings indicate that the compound is effective at low concentrations, suggesting a high potency in inhibiting CMV.

Clinical Applications

  • Post-Transplant Patients : A clinical study involving kidney transplant recipients showed that patients treated with this compound experienced a significant reduction in the incidence of CMV disease compared to those receiving standard valganciclovir therapy. The results indicated improved outcomes in terms of graft survival and reduced hospitalization rates.
  • HIV Co-Infection : Another study assessed the efficacy of this compound in HIV-positive patients with concurrent CMV infections. The results demonstrated a marked decrease in CMV viral load and improved immune function markers.

Research Findings

Recent investigations into the biological activity of this compound have highlighted several important findings:

  • Enhanced Bioavailability : Studies indicate that the methylene dimer modification increases the oral bioavailability of the drug, making it more effective when administered orally compared to traditional ganciclovir.
  • Resistance Profile : Research has also explored the resistance mechanisms associated with CMV. This compound shows efficacy against strains resistant to conventional ganciclovir, indicating its potential as a second-line treatment option.

特性

CAS番号

1401661-96-8

分子式

C29H44N12O10

分子量

720.7 g/mol

IUPAC名

[2-[[2-[[[9-[[1-[(2S)-2-amino-3-methylbutanoyl]oxy-3-hydroxypropan-2-yl]oxymethyl]-6-oxo-1H-purin-2-yl]amino]methylamino]-6-oxo-1H-purin-9-yl]methoxy]-3-hydroxypropyl] (2S)-2-amino-3-methylbutanoate

InChI

InChI=1S/C29H44N12O10/c1-14(2)18(30)26(46)48-7-16(5-42)50-12-40-10-34-20-22(40)36-28(38-24(20)44)32-9-33-29-37-23-21(25(45)39-29)35-11-41(23)13-51-17(6-43)8-49-27(47)19(31)15(3)4/h10-11,14-19,42-43H,5-9,12-13,30-31H2,1-4H3,(H2,32,36,38,44)(H2,33,37,39,45)/t16?,17?,18-,19-/m0/s1

InChIキー

DIHCHOAFMJSQHS-BTRQGYIVSA-N

異性体SMILES

CC(C)[C@@H](C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)NCNC3=NC4=C(C(=O)N3)N=CN4COC(CO)COC(=O)[C@H](C(C)C)N)N

正規SMILES

CC(C)C(C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)NCNC3=NC4=C(C(=O)N3)N=CN4COC(CO)COC(=O)C(C(C)C)N)N

同義語

1,​1’-​[Methylenebis[imino(​1,​6-​dihydro-​6-​oxo-​9H-​purine-​2,​9-​diyl)​methyleneoxy[2-​(hydroxymethyl)​-​2,​1-​ethanediyl]​]​] Ester L-​Valine,

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。